Ethyl 5-chloro-2-methoxybenzoate
Overview
Description
Ethyl 5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoic acid, featuring a chlorine atom and a methoxy group on the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 5-chloro-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-methoxybenzene with chloroacetyl chloride, followed by esterification with ethanol.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions, often using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-chloro-2-methoxybenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivative.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and reaction conditions involving high temperatures are typically employed.
Major Products Formed:
Oxidation: 5-chloro-2-methoxybenzoic acid
Reduction: Ethyl 5-chloro-2-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-chloro-2-methoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 5-chloro-2-methoxybenzoate is similar to other chlorinated benzoic acid esters, such as Mthis compound and Ethyl 2-methoxybenzoate. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where these other compounds may not be as effective.
Comparison with Similar Compounds
Methyl 5-chloro-2-methoxybenzoate
Ethyl 2-methoxybenzoate
5-Chloro-2-methoxybenzoic acid
2-Methoxybenzoic acid
Properties
IUPAC Name |
ethyl 5-chloro-2-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(12)8-6-7(11)4-5-9(8)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWOQQOGGYVMFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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